REACTION_CXSMILES
|
[CH2:1]1[CH2:5][N:4]([P+:6]([O:17][N:18]2[N:26]=[N:25][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]2=3)([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:3][CH2:2]1.[F:27][P-:28]([F:33])([F:32])([F:31])([F:30])[F:29].[CH:34]1[CH:35]=[CH:36][C:37]2[N:42]([OH:43])[N:41]=[N:40][C:38]=2[CH:39]=1.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[CH2:1]1[CH2:5][N:4]([P+:6]([O:17][N:18]2[N:26]=[N:25][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]2=3)([N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[N:12]2[CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:3][CH2:2]1.[F:27][P-:28]([F:33])([F:32])([F:31])([F:30])[F:29].[CH:34]1[CH:35]=[CH:36][C:37]2[N:42]([OH:43])[N:41]=[N:40][C:38]=2[CH:39]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
PyBOP HOBT
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F.C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.052 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
amine
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
per acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The Bohdan block was agitated on a Bohdan shaker at 700-800 rpm for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To each cartridge on a Bohdan block was added acid solution (0.5 niL, 0.18 mmol)
|
Type
|
STIRRING
|
Details
|
The Bohdan block was agitated on the Bohdan shaker at 700-800 rpm for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
WASH
|
Details
|
Each cartridge was rinsed with 0.5 mL DMF into another 48 well Robbin's block
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in the Robbin's blocks under reduced pressure at 50° C. for 6 h in a Jouan centrifugal evaporator
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Products were carried on crude to next reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.2 mmol | |
AMOUNT: MASS | 3.74 g |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.2 mmol | |
AMOUNT: MASS | 0.96 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |